2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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Overview
Description
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a natural product found in Micromonospora cinerea and Micromonospora with data available.
Scientific Research Applications
Synthesis Methods and Intermediates
Synthesis of Long-Chain Polypropionates
A study by Ancerewicz and Vogel (1996) outlines a method involving acidic condensation and hydroboration, leading to various intermediates, such as methyl 4-[1'-(3",5"-dimethylfuran-2"-yl)ethyl]-3,3-dimethoxy-6-exo-[(2-methoxy)ethoxy]-1,5-endo-dimethyl-7-oxabicyclo[2.2.1]heptane-2-endo-carboxylate. This process represents a new approach to synthesizing long-chain polypropionates using Diels-Alder monoadditions (Ancerewicz & Vogel, 1996).
Formation of DNA Adducts
Wang et al. (2000) identified stable acetaldehyde DNA adducts, such as N(2)-ethylidenedeoxyguanosine. This research provides insights into the interaction of acetaldehyde with DNA, important for understanding its mutagenic and carcinogenic properties (Wang et al., 2000).
Heterocyclic Chemistry Applications
Bialy and Gouda (2011) explored the use of cyanoacetamide for synthesizing heterocyclic compounds, demonstrating the versatility of acetaldehyde derivatives in organic synthesis and drug development (Bialy & Gouda, 2011).
Cyclization and Chemical Transformations
Prins-Type Cyclization of Oxonium Ions
Fráter, Müller, and Kraft (2004) discussed the Prins cyclization, involving aldehydes and homoallylic alcohols, which can be applied to synthesize tetrahydro-2H-pyran and tetrahydrofuran derivatives. This illustrates the compound's role in creating complex molecular structures (Fráter, Müller, & Kraft, 2004).
Synthesis of Heteroaryl Substituted Enamines
Antončopar, Stanovnik, and Tišler (1996) studied the reactivity of methyl groups with N, N-dimethylformamide dimethyl acetal, converting enamines to oximes and then to acetonitriles. This research highlights the chemical transformations using acetaldehyde derivatives (Antončopar, Stanovnik, & Tišler, 1996).
Applications in Multifunctionalized Building Blocks
Peng, Zhao, and Zhu (2006) explored the use of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate for introducing difluoromethene subunits into hydroxy esters. This research demonstrates the use of acetaldehyde derivatives as building blocks in synthetic applications (Peng, Zhao, & Zhu, 2006).
properties
Product Name |
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
---|---|
Molecular Formula |
C31H51NO8 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3 |
InChI Key |
OBUIQEYZGMZXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
synonyms |
antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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